molecular formula C17H21N3O3 B5537766 {4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol

{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol

Cat. No. B5537766
M. Wt: 315.37 g/mol
InChI Key: FFZVWUBJHUCYPD-UHFFFAOYSA-N
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Description

{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthetic Methodologies and Chemical Diversity

Research indicates that compounds with related chemical structures are synthesized for diverse applications, including the development of structurally diverse non-natural compounds for biological screening. For instance, the diversity-oriented synthesis approach using oxidative carbon-hydrogen bond activation and click chemistry facilitates the creation of a library of structurally varied compounds. Such methodologies can be applied to synthesize analogs of "{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol" for potential biological activity screening (Zaware et al., 2011).

Sensor Applications

Related research demonstrates the utility of pyrazole derivatives in sensor technologies. For example, fiber-optic fluorosensing of lower alcohols utilizes highly fluorescent dyes based on pyrazole structures. This indicates potential applications of "this compound" in developing new materials for the optical sensing of chemical compounds or environmental monitoring (Orellana et al., 1995).

Chemical Stability and Drug Design

The study of N-acyl azoles' conformational properties, including pyrazole, reveals insights into chemical stability and E-amide preference, which is critical for drug design. The stability and conformational preferences of such compounds can inform the design of new drugs or functional materials, highlighting a potential research application area for "this compound" in drug development or material science (Takahashi et al., 2017).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its chemical reactions, and study of its biological activities. Additionally, its physical and chemical properties could be characterized in more detail .

properties

IUPAC Name

(1-benzylpyrazol-4-yl)-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-12-15-9-19(6-7-23-13-15)17(22)16-8-18-20(11-16)10-14-4-2-1-3-5-14/h1-5,8,11,15,21H,6-7,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZVWUBJHUCYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1C(=O)C2=CN(N=C2)CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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